molecular formula C10H11ClO2 B13973626 Methyl 4-(chloromethyl)-3-methylbenzoate CAS No. 24078-27-1

Methyl 4-(chloromethyl)-3-methylbenzoate

Cat. No.: B13973626
CAS No.: 24078-27-1
M. Wt: 198.64 g/mol
InChI Key: AQHGJRZHRDBBRC-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)-3-methylbenzoate: is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chloromethyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of Methyl 3-methylbenzoate: The preparation of Methyl 4-(chloromethyl)-3-methylbenzoate can be achieved through the chloromethylation of methyl 3-methylbenzoate. This reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product .

  • Industrial Production Methods: Industrially, the chloromethylation process can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Major Products Formed:

    Amines: Reaction with ammonia or primary amines.

    Thioethers: Reaction with thiols.

    Carboxylic Acids: Oxidation of the methyl group.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-3-methylbenzoate primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various synthetic transformations and potential biological interactions .

Comparison with Similar Compounds

    Methyl 4-(bromomethyl)-3-methylbenzoate: Similar in structure but with a bromine atom instead of chlorine.

    Methyl 4-(hydroxymethyl)-3-methylbenzoate: Contains a hydroxymethyl group instead of chloromethyl.

Uniqueness:

Properties

CAS No.

24078-27-1

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 4-(chloromethyl)-3-methylbenzoate

InChI

InChI=1S/C10H11ClO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3

InChI Key

AQHGJRZHRDBBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)CCl

Origin of Product

United States

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